molecular formula C19H20N2O4 B2416598 phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941872-88-4

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2416598
CAS No.: 941872-88-4
M. Wt: 340.379
InChI Key: PSKXWECMSFBWJZ-UHFFFAOYSA-N
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Description

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a methoxy group, and a piperidinyl group, all connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can modulate various biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKXWECMSFBWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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